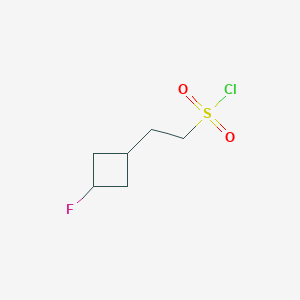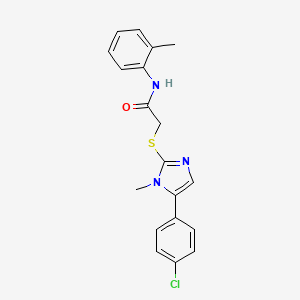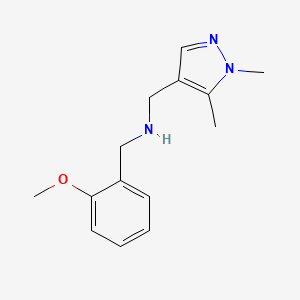
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine, also known as DMPP, is a compound that has gained attention in scientific research due to its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are important targets for drug development as they are involved in a wide range of physiological processes. In
Aplicaciones Científicas De Investigación
Synthesis and Antipsychotic Potential
Compounds structurally related to "1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine" have been synthesized and evaluated for their potential as antipsychotic agents. For instance, a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and showed promising antipsychotic-like profiles without interacting with dopamine receptors, a common target for clinically available antipsychotic agents. This research highlights the potential of these compounds in developing new antipsychotic drugs with possibly fewer side effects related to dopamine receptor antagonism (Wise et al., 1987).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives substituted with Schiff base groups have been synthesized, showing remarkable potential for Type II photosensitizers in the treatment of cancer through photodynamic therapy. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective photodynamic therapy (Pişkin et al., 2020).
Organic Synthesis and Functionalization
Research into the functionalization of pyrazole 1-oxides has led to the development of methods for synthesizing 3,4,5-trisubstituted 1-hydroxypyrazoles. This approach involves regioselective metalation followed by palladium(0)-catalyzed cross-coupling, demonstrating the chemical versatility and potential applications of pyrazole derivatives in organic synthesis (Paulson et al., 2002).
Supramolecular Liquid Crystals
Supramolecular liquid crystals containing 4-aryl-1H-pyrazole units have been reported, capable of self-assembling by H-bonding to give columnar mesophases while also displaying luminescent properties. These materials' unique self-assembly and luminescence characteristics make them promising candidates for advanced material applications (Moyano et al., 2013).
Antioxidant and α-glucosidase Inhibitory Activities
Schiff bases containing 1,2,4-triazole and pyrazole rings have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. These compounds displayed significant inhibitory potentials, suggesting their potential as therapeutic agents for managing diabetes and oxidative stress-related diseases (Pillai et al., 2019).
Propiedades
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11-13(10-16-17(11)2)9-15-8-12-6-4-5-7-14(12)18-3/h4-7,10,15H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNRGPKPDOMLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2919387.png)
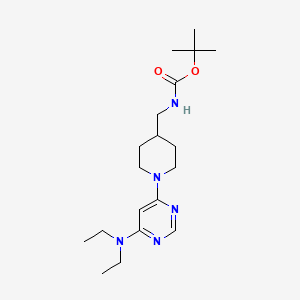

![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2919392.png)
![Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2919394.png)
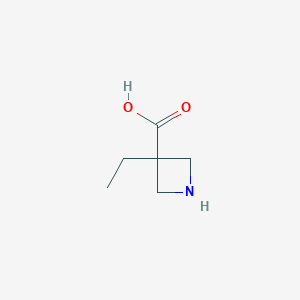

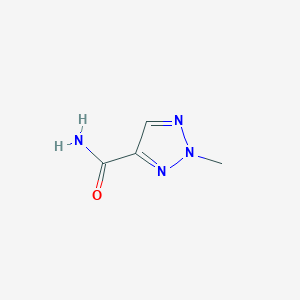


![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)
![4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid](/img/structure/B2919404.png)
